An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-phenoxypropanoic Acid
An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-phenoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-phenoxypropanoic acid, also known as 2-phenoxyisobutyric acid and fibric acid, is a notable organic compound within the fibrate class of drugs. Its core structure is foundational to various lipid-regulating agents. A thorough understanding of its physical properties is paramount for its application in research, synthesis, and pharmaceutical development. This technical guide provides a consolidated overview of the known physical characteristics of 2-Methyl-2-phenoxypropanoic acid, outlines established methodologies for their determination, and discusses the implications of these properties.
Chemical Identity and Structure
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IUPAC Name: 2-Methyl-2-phenoxypropanoic acid
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Synonyms: 2-Phenoxyisobutyric acid, Fibric acid
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CAS Number: 943-45-3
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Molecular Formula: C₁₀H₁₂O₃
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Molecular Weight: 180.20 g/mol
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Chemical Structure:
/ \ CH CH | | CH CH \ / CH
Core Physical Properties
| Property | Value | Source & Notes |
| Melting Point | Data not available | While a definitive experimental melting point for the parent compound is not readily found, a related metabolite of the drug fenofibrate, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, has a reported melting point of 134–135 °C.[1] |
| Boiling Point | Data not available | No experimental boiling point has been reported. Due to its carboxylic acid functionality and relatively high molecular weight, it is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. |
| Solubility | Data not available | Specific quantitative solubility data in common organic solvents and water is not available. As a carboxylic acid with a significant hydrophobic phenoxy group, it is expected to have limited solubility in water and greater solubility in polar organic solvents like ethanol, methanol, and acetone. |
| pKa | Data not available | No experimentally determined pKa value is readily available. The presence of the electron-withdrawing phenoxy group is expected to make it a slightly stronger acid than isobutyric acid (pKa ≈ 4.86).[2] |
| Appearance | White to off-white crystalline solid | This is a general description for fibric acid derivatives and is the expected appearance based on its chemical structure. |
Spectroscopic and Chromatographic Data
Detailed experimental spectra for 2-Methyl-2-phenoxypropanoic acid are not widely published. The following represents expected spectral characteristics based on its structure and data from related compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
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A singlet for the two equivalent methyl groups (-C(CH₃)₂).
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Multiplets in the aromatic region corresponding to the protons on the phenyl ring of the phenoxy group.
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A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
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A signal for the quaternary carbon attached to the oxygen and the carboxyl group.
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A signal for the equivalent methyl carbons.
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Signals for the carbons of the phenyl ring.
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A signal for the carbonyl carbon of the carboxylic acid.
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IR (Infrared) Spectroscopy:
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A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band from the carboxylic acid, usually around 1700-1725 cm⁻¹.
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C-O stretching bands associated with the ether linkage and the carboxylic acid.
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Aromatic C-H and C=C stretching and bending vibrations.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z 180.
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Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the ether bond.
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Experimental Protocols for Physical Property Determination
The following are generalized, yet industry-standard, protocols for determining the key physical properties of a solid organic acid like 2-Methyl-2-phenoxypropanoic acid.
Melting Point Determination (Capillary Method)
This method provides the melting range of a crystalline solid, which is a key indicator of purity.
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Diagram of Workflow:
Caption: Workflow for Melting Point Determination.
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Step-by-Step Methodology:
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Sample Preparation: A small amount of dry 2-Methyl-2-phenoxypropanoic acid is finely ground to a powder.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
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Observation: The temperature at which the first liquid is observed and the temperature at which the last solid melts are recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).
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Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
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Diagram of Workflow:
Caption: Workflow for Solubility Determination.
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Step-by-Step Methodology:
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Preparation: An excess amount of 2-Methyl-2-phenoxypropanoic acid is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
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Separation: The suspension is allowed to stand, and a clear aliquot of the supernatant is carefully removed, often after centrifugation or filtration to remove any suspended solid particles.
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Analysis: The concentration of the dissolved compound in the aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL, g/L).
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pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.
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Diagram of Workflow:
Caption: Workflow for pKa Determination.
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Step-by-Step Methodology:
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Sample Preparation: A known concentration of 2-Methyl-2-phenoxypropanoic acid is prepared in a suitable solvent, typically water or a water/co-solvent mixture if the compound has low aqueous solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.
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Data Plotting: A titration curve is generated by plotting the measured pH against the volume of titrant added.
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pKa Calculation: The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This can be determined from the inflection point of the first derivative of the titration curve.
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Conclusion
References
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). Results in Chemistry, 7, 101282.
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Wikipedia. Isobutyric acid. Retrieved from [Link]
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Elsevier. Reaxys | An expert-curated chemistry database. Retrieved from [Link]
- Elsevier. Reaxys USER Manual. (2025).
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Elsevier. Quick Reference Guide - Reaxys. Retrieved from [Link]
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Elsevier. Reaxys Medicinal Chemistry. Retrieved from [Link]
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Elsevier. Reaxys Fact sheet. Retrieved from [Link]
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- 1. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobutyric acid - Wikipedia [en.wikipedia.org]
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